N,N,N',N'-Tetramethylmethanediamine

Description

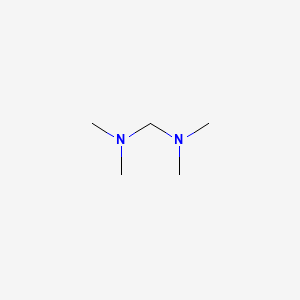

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIVLIHKENZQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058761 | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | TETRAMETHYLMETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-Tetramethylmethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51-80-9 | |

| Record name | TETRAMETHYLMETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(dimethylamino)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylmethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dimethylamino)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(dimethylamino)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylmethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z870I525KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylmethanediamine, also known as bis(dimethylamino)methane, is a versatile diamine that serves as a valuable reagent in organic synthesis. Its primary application lies in its role as a convenient and effective source of the dimethylaminomethyl cation, a key intermediate in Mannich reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of N,N,N',N'-tetramethylmethanediamine, detailed experimental protocols for its synthesis and application in dimethylaminomethylation reactions, and a summary of its spectral data. The information is presented to support its use in research, particularly in the fields of medicinal chemistry and drug development, where the introduction of dimethylaminomethyl moieties can significantly impact the pharmacological properties of molecules.

Chemical and Physical Properties

N,N,N',N'-Tetramethylmethanediamine is a colorless to slightly yellow liquid with a characteristic amine-like odor. It is miscible with water and soluble in many common organic solvents.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H14N2 | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| Boiling Point | 85 °C (lit.) | [3] |

| Melting Point | -55 °C | [3] |

| Density | 0.749 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.401 (lit.) | [3] |

| Flash Point | -1 °C | |

| Solubility | Fully miscible in water |

Chemical Reactivity and Applications

The principal utility of N,N,N',N'-tetramethylmethanediamine in organic synthesis stems from its function as a stable precursor to the highly reactive Eschenmoser's salt intermediate, the N,N-dimethyl(methylene)ammonium ion.[4] This in-situ generation avoids the need to handle the often hygroscopic and less stable preformed salt.

Role in the Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. N,N,N',N'-tetramethylmethanediamine serves as an excellent reagent for the introduction of a dimethylaminomethyl group onto a variety of substrates, including ketones, indoles, and other compounds with active methylene groups.[3][4]

Under acidic conditions, N,N,N',N'-tetramethylmethanediamine eliminates a molecule of dimethylamine to generate the electrophilic N,N-dimethyl(methylene)ammonium ion. This cation then readily reacts with a nucleophilic carbon, such as an enol or enolate, to form the corresponding Mannich base.

Reaction Pathway: In-situ Generation of the Mannich Reagent and Subsequent Reaction

Caption: In-situ generation of the electrophilic Mannich reagent.

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethylmethanediamine

A common and efficient method for the preparation of N,N,N',N'-tetramethylmethanediamine involves the condensation of aqueous solutions of formaldehyde and dimethylamine.[3]

Materials:

-

Aqueous formaldehyde (30%)

-

Aqueous dimethylamine (40%)

-

Potassium hydroxide (solid)

-

Ice bath

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Vigreux column for distillation

Procedure:

-

A 500-mL, round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.[3]

-

The solution is stirred and cooled in an ice bath.[3]

-

225 g (2.0 moles) of a 40% solution of dimethylamine in water is added dropwise to the cooled formaldehyde solution.[3]

-

The resulting aqueous solution is allowed to stand overnight at room temperature.[3]

-

The solution is then saturated with solid potassium hydroxide, which results in the formation of two distinct layers.[3]

-

The upper organic layer is separated and dried over potassium hydroxide pellets.[3]

-

The drying agent is removed, and the product is purified by distillation at atmospheric pressure through a Vigreux column, collecting the fraction boiling at 81.5–83 °C.[5] This procedure typically yields 85–88 g (83–86%) of N,N,N',N'-tetramethylmethanediamine.[3]

Experimental Workflow: Synthesis of N,N,N',N'-Tetramethylmethanediamine

Caption: Synthesis of N,N,N',N'-tetramethylmethanediamine.

Dimethylaminomethylation of 3-Methyl-2-butanone

This protocol provides a representative example of a Mannich reaction using N,N,N',N'-tetramethylmethanediamine to synthesize 1-(dimethylamino)-4-methyl-3-pentanone.[5]

Materials:

-

N,N,N',N'-Tetramethylmethanediamine

-

3-Methyl-2-butanone

-

Anhydrous trifluoroacetic acid

-

Potassium carbonate

-

Dichloromethane

-

Ice-salt bath

-

Two-necked, round-bottomed flask (100 mL)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel with a calcium chloride drying tube

-

Oil bath

Procedure:

-

A 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and a pressure-equalizing dropping funnel is charged with 50 mL of anhydrous trifluoroacetic acid.[5]

-

The trifluoroacetic acid is stirred and cooled in an ice-salt bath to between -10 °C and -15 °C.[5]

-

10.2 g (0.100 mole) of N,N,N',N'-tetramethylmethanediamine is added dropwise over a 50-minute period, maintaining the temperature below -10 °C.[5]

-

While keeping the temperature of the resulting solution of dimethyl(methylene)ammonium trifluoroacetate below -10 °C, 8.6 g (0.10 mole) of 3-methyl-2-butanone is added gradually.[5]

-

The cooling bath is removed, and the solution is heated in an oil bath at 65 °C for 1.5 hours.[5]

-

The temperature of the oil bath is then raised to 145 °C and maintained for 1.5 hours.[5]

-

The solution is cooled, and the trifluoroacetic acid is neutralized by adding the contents of the flask dropwise to an ice-cold solution of 100 g of potassium carbonate in 100 mL of water.[5]

-

The resulting crystals are collected by filtration and washed with dichloromethane. The aqueous filtrate is extracted with dichloromethane.[5]

-

The combined organic extracts are dried and the solvent is removed to yield the product.

Spectral Data

The following tables summarize the key spectral data for N,N,N',N'-tetramethylmethanediamine.

NMR Spectroscopy

| Spectrum | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H NMR | CCl₄ | 2.148 | -N(CH₃)₂ | [6] |

| 2.582 | -N-CH₂-N- | [6] | ||

| ¹³C NMR | CDCl₃ | Data not explicitly found in search results, but available in spectral databases. | -N(CH₃)₂ | [7] |

| Data not explicitly found in search results, but available in spectral databases. | -N-CH₂-N- | [7] |

Note: Specific chemical shifts for ¹³C NMR were not explicitly stated in the provided search results but are available in spectral databases such as SpectraBase.[7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2950 | Strong | C-H stretch (aliphatic) | [8][9] |

| ~2820, ~2770 | Medium | C-H stretch (N-CH₃) | [8][9] |

| ~1460 | Medium | CH₂ scissoring | [8][9] |

| ~1260 | Strong | C-N stretch | [8][9] |

| ~1040 | Strong | C-N stretch | [8][9] |

Note: The IR spectrum shows characteristic peaks for aliphatic C-H and C-N stretching and bending vibrations.

Mass Spectrometry

| m/z | Relative Intensity | Proposed Fragment | Reference |

| 102 | Moderate | [M]⁺ (Molecular ion) | [1] |

| 58 | 100 (Base Peak) | [CH₂=N(CH₃)₂]⁺ | [1][10] |

| 44 | High | [(CH₃)₂N]⁺ | [1][10] |

| 42 | Moderate | [C₂H₄N]⁺ | [1][10] |

Note: The fragmentation pattern is dominated by the stable N,N-dimethyl(methylene)ammonium cation at m/z 58.

Safety and Handling

N,N,N',N'-Tetramethylmethanediamine is a flammable liquid and should be handled in a well-ventilated fume hood.[2] It is incompatible with strong oxidizing agents and strong acids.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

N,N,N',N'-Tetramethylmethanediamine is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethylaminomethyl group via the Mannich reaction. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and a key application, and a summary of its characteristic spectral data. This information is intended to facilitate its effective and safe use by researchers and scientists in the development of new chemical entities with potential applications in drug discovery and other areas of chemical research.

References

- 1. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 2. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N,N,N',N'-TETRAMETHYLDIAMINOMETHANE(51-80-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

N,N,N',N'-Tetramethylmethanediamine: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylmethanediamine, also known as bis(dimethylamino)methane, is a versatile reagent in organic synthesis, most notably for its role in Mannich reactions as a stable and convenient source of the dimethylaminomethyl cation. This technical guide provides an in-depth analysis of the structure, bonding, and spectroscopic properties of N,N,N',N'-tetramethylmethanediamine. Detailed experimental protocols for its synthesis and characterization are presented, along with a mechanistic exploration of its key reactivity. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Bonding

N,N,N',N'-Tetramethylmethanediamine possesses the chemical formula C₅H₁₄N₂ and a molecular weight of 102.18 g/mol .[1][2][3] The molecule features a central methylene bridge connecting two dimethylamino groups. The nitrogen atoms, with their lone pairs of electrons, confer Lewis basicity to the molecule.[1]

Table 1: Predicted and Related Structural Parameters for N,N,N',N'-Tetramethylmethanediamine

| Parameter | Predicted/Related Value | Source |

| C-N Bond Length | ~1.47 Å | [4] |

| C-C Bond Length (in ethylenediamine analog) | ~1.54 Å | [5] |

| C-H Bond Length | ~1.09 Å | [4] |

| N-C-N Bond Angle | ~113° | [4] |

| C-N-C Bond Angle | ~111° | [4] |

Spectroscopic Properties

The structural features of N,N,N',N'-tetramethylmethanediamine give rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by two singlets. The protons of the four equivalent methyl groups appear at a chemical shift of approximately 2.15 ppm, while the protons of the central methylene bridge appear at around 2.58 ppm.[6]

¹³C NMR: The carbon-13 NMR spectrum displays two distinct signals. The carbon atoms of the methyl groups resonate at approximately 47.4 ppm, and the methylene carbon atom appears at a chemical shift of around 84.1 ppm.[7]

Table 2: NMR Spectroscopic Data for N,N,N',N'-Tetramethylmethanediamine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.15 | singlet | -N(CH₃)₂ |

| ¹H | 2.58 | singlet | -N-CH₂-N- |

| ¹³C | 47.4 | quartet | -N(CH₃)₂ |

| ¹³C | 84.1 | triplet | -N-CH₂-N- |

Infrared (IR) Spectroscopy

The IR spectrum of N,N,N',N'-tetramethylmethanediamine exhibits characteristic vibrational modes. The C-H stretching vibrations of the methyl and methylene groups are observed in the region of 2750-3000 cm⁻¹. The C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ range. The absence of N-H stretching bands confirms the tertiary nature of the amine groups.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of N,N,N',N'-tetramethylmethanediamine shows a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern is dominated by the cleavage of the C-N bonds. A prominent peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a stable iminium cation. Another significant fragment can be seen at m/z 44, resulting from the loss of a dimethylamino group.[10][11]

Experimental Protocols

Synthesis of N,N,N',N'-Tetramethylmethanediamine

This protocol is adapted from Organic Syntheses.[12]

Materials:

-

Aqueous formaldehyde (30%)

-

Aqueous dimethylamine (40%)

-

Potassium hydroxide (solid)

-

Ice

Procedure:

-

A 500-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with 100 g (1.0 mole) of 30% aqueous formaldehyde.

-

The flask is cooled in an ice bath, and 225 g (2.0 moles) of a 40% aqueous solution of dimethylamine is added dropwise with continuous stirring.

-

The resulting solution is allowed to stand at room temperature overnight.

-

The solution is then saturated with solid potassium hydroxide, which leads to the separation of two layers.

-

The upper organic layer is separated and dried over potassium hydroxide pellets.

-

The dried liquid is then purified by distillation at atmospheric pressure to yield N,N,N',N'-tetramethylmethanediamine (boiling point: 81.5–83 °C). The typical yield is 83–86%.[12]

Reactivity and Mechanistic Pathways

N,N,N',N'-Tetramethylmethanediamine is a key reagent in the Mannich reaction, where it serves as a precursor to the highly reactive Eschenmoser's salt intermediate (N,N-dimethylmethyleneammonium iodide).[1]

The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), formaldehyde, and a primary or secondary amine. When N,N,N',N'-tetramethylmethanediamine is used, it simplifies the reaction by providing a stable source for the in-situ generation of the required electrophile.[2]

The reaction proceeds via the formation of a dimethylaminomethyl cation, which then reacts with the enol form of the active hydrogen compound.

Caption: The role of N,N,N',N'-Tetramethylmethanediamine in the Mannich reaction.

Experimental Workflow for a Typical Mannich Reaction

The following diagram illustrates a general workflow for a Mannich reaction utilizing N,N,N',N'-tetramethylmethanediamine.

Caption: Generalized experimental workflow for a Mannich reaction.

Conclusion

N,N,N',N'-Tetramethylmethanediamine is a fundamentally important reagent with well-defined structural and spectroscopic characteristics. Its utility in organic synthesis, particularly in Mannich reactions, is well-established. This guide has provided a detailed overview of its core properties, synthesis, and reactivity, offering a valuable resource for chemists and pharmaceutical scientists. A deeper understanding of its bonding and mechanistic pathways can facilitate the design of novel synthetic methodologies and the development of new chemical entities.

References

- 1. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 2. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 8. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

CAS number 51-80-9 physical properties

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethylmethanediamine (CAS 51-80-9)

Introduction

N,N,N',N'-Tetramethylmethanediamine, with CAS number 51-80-9, is an organic compound also known as Bis(dimethylamino)methane.[1][2] It is a versatile reagent in organic synthesis, primarily utilized as a convenient source for the Mannich intermediate, the dimethylaminomethyl cation.[3][4] This compound is a colorless to slightly yellow liquid with a characteristic amine-like odor.[2][5] Its utility in forming carbon-carbon bonds makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of its physical properties, the experimental protocols for their determination, and key reaction workflows in which it participates.

Physical and Chemical Properties

The physical and chemical properties of N,N,N',N'-Tetramethylmethanediamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Appearance | Colorless to slightly yellow liquid[2][5] |

| Boiling Point | 85 °C[3][5][6] |

| Melting Point | -55 °C[5] |

| Density | 0.749 g/mL at 25 °C[5][6] |

| Refractive Index (n20/D) | 1.401[5][6] |

| Flash Point | -11 °C (closed cup)[6] |

| Water Solubility | Fully miscible[5] |

| pKa | 7.67 ± 0.10 (Predicted)[3] |

| Vapor Pressure | Data not readily available |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections describe general experimental methodologies for measuring the key physical properties of N,N,N',N'-Tetramethylmethanediamine.

Synthesis of N,N,N',N'-Tetramethylmethanediamine

A common laboratory synthesis involves the reaction of aqueous formaldehyde with dimethylamine.[4]

Procedure:

-

A solution of aqueous 30% formaldehyde (1.0 mole) is placed in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.[4]

-

The flask is cooled in an ice bath.[4]

-

A 40% aqueous solution of dimethylamine (2.0 moles) is added dropwise with continuous stirring.[4]

-

The resulting solution is allowed to stand overnight at room temperature.[4]

-

The solution is then saturated with solid potassium hydroxide to induce phase separation.[4]

-

The upper organic layer is separated and dried over potassium hydroxide pellets.[4]

-

The final product is obtained by distillation of the dried organic layer.[4]

Determination of Boiling Point

The boiling point can be determined by distillation.

Procedure:

-

A small quantity of the liquid is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

Determination of Density

The density of the liquid can be measured using a pycnometer.

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the sample are placed on the prism.

-

The prism is closed and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The reading should be reported with the temperature at which it was measured (e.g., n20/D for 20°C and the sodium D-line).

Diagrammatic Representations

The following diagrams, created using Graphviz, illustrate key workflows and reaction mechanisms involving N,N,N',N'-Tetramethylmethanediamine.

Caption: Synthesis workflow for N,N,N',N'-Tetramethylmethanediamine.

Caption: General workflow for measuring refractive index.

Caption: Role of CAS 51-80-9 in the Mannich reaction.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. lookchem.com [lookchem.com]

- 4. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Bis(dimethylamino)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of bis(dimethylamino)methane, also known as N,N,N',N'-tetramethylmethanediamine. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who utilize or encounter this versatile reagent.

Spectroscopic Data

The following tables summarize the key spectroscopic data for bis(dimethylamino)methane, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bis(dimethylamino)methane

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| 2.582 | Singlet | Methylene protons (-CH₂-) | - |

| 2.148 | Singlet | Methyl protons (-N(CH₃)₂) | - |

Reference: FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963) in CCl₄ solution.[1]

Table 2: ¹³C NMR Spectroscopic Data for Bis(dimethylamino)methane

| Chemical Shift (δ) ppm | Assignment |

| ~75-85 | Methylene carbon (-CH₂-) |

| ~40-50 | Methyl carbons (-N(CH₃)₂) |

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for Bis(dimethylamino)methane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (aliphatic) |

| 1470-1440 | Medium | C-H bending (methylene and methyl) |

| 1250-1020 | Strong | C-N stretching (aliphatic amine) |

Note: As a tertiary amine, bis(dimethylamino)methane does not exhibit N-H stretching or bending vibrations.[2] The spectrum is characterized by strong C-H and C-N stretching and bending modes.

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometric Fragments for Bis(dimethylamino)methane

| m/z | Relative Intensity | Proposed Fragment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [CH₂=N(CH₃)₂]⁺ |

| 44 | High | [HN(CH₃)₂]⁺ |

| 42 | Moderate | [CH₂=NCH₃]⁺ |

Note: The fragmentation of bis(dimethylamino)methane is characteristic of aliphatic amines, with the most prominent fragmentation being α-cleavage to form a stable iminium cation. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.[2][3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of bis(dimethylamino)methane.

Synthesis of Bis(dimethylamino)methane

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Aqueous 30% formaldehyde (1.0 mole)

-

40% aqueous solution of dimethylamine (2.0 moles)

-

Solid potassium hydroxide

-

Potassium hydroxide pellets (for drying)

Equipment:

-

500-mL round-bottomed flask

-

Magnetic stirring bar

-

Dropping funnel

-

Ice bath

-

Vigreux column for distillation

Procedure:

-

A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.

-

The solution is stirred and cooled in an ice bath while 225 g (2.0 moles) of a 40% aqueous solution of dimethylamine is added dropwise.

-

The resulting aqueous solution is allowed to stand overnight at room temperature.

-

The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.

-

The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.

-

The drying agent is removed, and the product is distilled at atmospheric pressure through a Vigreux column to yield bis(dimethylamino)methane (boiling point: 81.5–83°C).

NMR Spectroscopy

Sample Preparation:

-

For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of bis(dimethylamino)methane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is completely dissolved to form a homogeneous solution.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: Typically a 30-45 degree pulse.

-

Spectral width: Approximately 10-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

¹³C NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer with a carbon probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: The solvent peak of CDCl₃ is typically referenced to 77.16 ppm.

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Number of scans: 1024 or higher, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Pulse width: Typically a 30-45 degree pulse.

-

Spectral width: Approximately 200-220 ppm.

-

-

Processing: Apply a Fourier transform to the FID and phase correct the spectrum.

FTIR Spectroscopy

Procedure for Neat Liquid Analysis using ATR-FTIR:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat bis(dimethylamino)methane directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[6]

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Protocol for GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of bis(dimethylamino)methane in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Identify the peak corresponding to bis(dimethylamino)methane in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Chemical Reactivity and Applications

Bis(dimethylamino)methane is a valuable C1 building block in organic synthesis, primarily used in Mannich-type reactions for the aminomethylation of various nucleophiles.[3] It serves as a convenient and storable source of the dimethylaminomethyl cation, [(CH₃)₂NCH₂]⁺.

Formation of the Electrophilic Iminium Ion

In the presence of an acid or an electrophile, bis(dimethylamino)methane readily eliminates a molecule of dimethylamine to generate the highly reactive Eschenmoser's salt precursor, the dimethylaminomethyl cation.

This electrophilic species can then react with a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds, to introduce a dimethylaminomethyl group. This functionality can be further elaborated, for instance, by elimination to form an exocyclic methylene group or by quaternization and subsequent displacement.

References

- 1. N,N,N',N'-TETRAMETHYLDIAMINOMETHANE(51-80-9) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for N,N,N',N'-tetramethylmethanediamine, a versatile reagent and building block in organic synthesis. The document details the core synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols for the key methodologies.

Introduction

N,N,N',N'-Tetramethylmethanediamine, also known as bis(dimethylamino)methane, is a stable and convenient source of the highly reactive dimethylaminomethylideneammonium ion. This aminal is widely employed in Mannich reactions, aminomethylations, and as a precursor for various heterocyclic compounds. Its utility in the synthesis of complex molecules makes a thorough understanding of its preparation methods crucial for researchers in organic chemistry and drug development. This guide focuses on the most prevalent and practical synthesis routes, providing the necessary technical details for their successful implementation.

Core Synthesis Methods

Two primary methods for the synthesis of N,N,N',N'-tetramethylmethanediamine have been prominently reported in the literature: the reaction of dimethylamine with formaldehyde and a photochemical approach.

Synthesis from Dimethylamine and Formaldehyde

The most common and industrially viable method for the preparation of N,N,N',N'-tetramethylmethanediamine is the condensation reaction between dimethylamine and formaldehyde. This reaction proceeds readily in an aqueous medium to form the desired aminal.

Reaction Pathway:

Figure 1: Synthesis from dimethylamine and formaldehyde.

Mechanism:

The reaction mechanism involves the nucleophilic attack of dimethylamine on the carbonyl carbon of formaldehyde, followed by the elimination of water to form a dimethylaminomethyl cation (an iminium ion). A second molecule of dimethylamine then attacks this electrophilic intermediate to yield the final product.

Figure 2: Reaction mechanism for the formaldehyde method.

Photochemical Synthesis

An alternative, though less common, method involves the photochemical reaction of dimethylamine in a polychlorinated solvent such as carbon tetrachloride. This synthesis is initiated by ultraviolet (UV) irradiation and proceeds via a free-radical mechanism.

Reaction Pathway:

Figure 3: Photochemical synthesis of N,N,N',N'-tetramethylmethanediamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods.

| Parameter | Synthesis from Dimethylamine & Formaldehyde | Photochemical Synthesis |

| Starting Materials | Dimethylamine, Formaldehyde | Dimethylamine, Carbon Tetrachloride |

| Solvent | Water | Carbon Tetrachloride |

| Catalyst/Initiator | None (self-catalyzed) | UV light |

| Reaction Temperature | Cooled in an ice bath, then room temperature | Not specified |

| Reaction Time | Overnight | Not specified |

| Reported Yield | 83-86% | High yield reported, but specific percentage not consistently detailed |

| Key Byproducts | Water | Dimethylamine hydrochloride, Chloroform, Methylamine |

| Purification Method | Phase separation, drying, distillation | Preparative gas-liquid chromatography |

Experimental Protocols

Detailed Methodology for Synthesis from Dimethylamine and Formaldehyde

This protocol is adapted from established literature procedures.

Materials:

-

Aqueous 40% dimethylamine solution

-

Aqueous 30% formaldehyde solution

-

Potassium hydroxide (solid)

-

Potassium hydroxide pellets (for drying)

-

Ice

Equipment:

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Vigreux column

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel, charge 100 g (1.0 mol) of aqueous 30% formaldehyde.

-

Addition of Dimethylamine: Cool the flask in an ice bath and begin stirring. Slowly add 225 g (2.0 moles) of a 40% aqueous solution of dimethylamine dropwise from the dropping funnel. Maintain cooling to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the resulting aqueous solution to stand overnight at room temperature with continuous stirring.

-

Work-up: Saturate the reaction mixture with solid potassium hydroxide to induce phase separation.

-

Separation: Transfer the mixture to a separatory funnel and separate the upper organic layer.

-

Drying: Dry the organic layer over potassium hydroxide pellets.

-

Purification: Decant the dried liquid from the drying agent and purify by distillation at atmospheric pressure through a Vigreux column. Collect the fraction boiling at 81.5–83 °C.

Expected Yield: 85–88 g (83–86%) of N,N,N',N'-tetramethylmethanediamine.

Overview of Photochemical Synthesis

-

Reaction Setup: A solution of dimethylamine in carbon tetrachloride is prepared in a suitable photochemical reactor.

-

Irradiation: The solution is irradiated with a UV light source.

-

Work-up: The reaction mixture, which contains the product, unreacted starting materials, and byproducts, is then subjected to a separation and purification process.

-

Purification: Preparative gas-liquid chromatography has been reported for the isolation of the final product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of N,N,N',N'-tetramethylmethanediamine via the formaldehyde route.

Figure 4: General workflow for the formaldehyde synthesis method.

Conclusion

The synthesis of N,N,N',N'-tetramethylmethanediamine is most practically and efficiently achieved through the condensation of dimethylamine and formaldehyde. This method offers high yields, uses readily available starting materials, and involves a straightforward work-up procedure. While a photochemical route exists, the lack of detailed experimental protocols in the public domain suggests it is less commonly employed. For researchers and professionals in drug development, the formaldehyde-based synthesis provides a reliable and scalable method for obtaining this important synthetic building block.

An In-depth Technical Guide to N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N,N',N'-tetramethylmethanediamine, a versatile reagent in organic synthesis. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical formula C₅H₁₄N₂ is formally known by its IUPAC name: N,N,N',N'-tetramethylmethanediamine [1]. Due to its widespread use and historical naming conventions, it is also recognized by a variety of synonyms. This technical guide will primarily use the IUPAC name, but a comprehensive list of alternative names is provided below for cross-referencing purposes.

Common Synonyms:

-

Bis(dimethylamino)methane[2]

-

N,N,N',N'-Tetramethyldiaminomethane[2]

-

Tetramethylmethylenediamine[2]

-

Methylenebis(dimethylamine)[2]

-

Dimethyl((dimethylamino)methyl)amine[2]

-

[(dimethylamino)methyl]dimethylamine[2]

Quantitative Data

A summary of the key physical and chemical properties of N,N,N',N'-tetramethylmethanediamine is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄N₂ | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| CAS Number | 51-80-9 | [2] |

| Appearance | Colorless to slightly yellow liquid | [LookChem] |

| Density | 0.749 g/mL at 25 °C | [Sigma-Aldrich] |

| Boiling Point | 85 °C | [cite: 5, Sigma-Aldrich] |

| Melting Point | -55 °C | [3] |

| Flash Point | -11 °C (closed cup) | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.401 | [Sigma-Aldrich] |

| Water Solubility | Fully miscible | [ChemBK] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N,N,N',N'-tetramethylmethanediamine and a representative protocol for its application in the Mannich reaction, a cornerstone of its utility in organic synthesis.

Synthesis of N,N,N',N'-Tetramethylmethanediamine

This protocol describes the synthesis of N,N,N',N'-tetramethylmethanediamine from aqueous formaldehyde and dimethylamine.[1]

Materials:

-

Aqueous 30% formaldehyde (100 g, 1.0 mol)

-

Aqueous 40% dimethylamine (225 g, 2.0 mol)

-

Solid potassium hydroxide

-

Potassium hydroxide pellets

Equipment:

-

500-mL round-bottomed flask

-

Magnetic stirring bar

-

Dropping funnel

-

Ice bath

-

Vigreux column

-

Distillation apparatus

Procedure:

-

A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mol) of aqueous 30% formaldehyde.[1]

-

The solution is stirred and cooled in an ice bath while 225 g (2.0 mol) of a 40% aqueous solution of dimethylamine is added dropwise.[1]

-

The resulting aqueous solution is allowed to stand overnight at room temperature.[1]

-

The solution is then saturated with solid potassium hydroxide, leading to the formation of two distinct layers.[1]

-

The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.[1]

-

After removing the drying agent, the product is purified by distillation at atmospheric pressure through a Vigreux column, yielding 85–88 g (83–86%) of N,N,N',N'-tetramethylmethanediamine.[1]

Application in Mannich Reaction: Dimethylaminomethylation of Indoles

N,N,N',N'-tetramethylmethanediamine serves as a convenient in-situ source of the Eschenmoser's salt precursor, which is highly effective for the dimethylaminomethylation of various nucleophiles, including active methylene compounds and heterocycles like indoles.[1][4] The following is a representative protocol for the dimethylaminomethylation of a substituted indole.[5][6]

Materials:

-

7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-4,6-dimethoxyindole (85 mg, 0.2 mmol)

-

Aqueous 40% dimethylamine (0.1 mL)

-

Aqueous 37% formaldehyde (0.01 mL)

-

Glacial acetic acid (6 mL total)

-

Water

-

Sodium hydroxide pellets

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Standard laboratory glassware for extraction and drying

Procedure:

-

A solution of the starting indole (85 mg, 0.2 mmol) in glacial acetic acid (5 mL) is prepared in a suitable reaction flask.[5][6]

-

In a separate vessel, a cooled mixture of 40% aqueous dimethylamine (0.1 mL) and 37% aqueous formaldehyde (0.01 mL) in glacial acetic acid (1 mL) is prepared.[5][6]

-

This cooled mixture is added dropwise to the solution of the indole.[5][6]

-

After the reaction is complete, the mixture is diluted with water (20 mL) and cooled in an ice bath.[5][6]

-

Sodium hydroxide pellets are slowly added to the cooled mixture until it becomes basic.[5][6]

-

The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and dried over magnesium sulfate.[5][6]

-

The solvent is removed under reduced pressure to yield the 2-(N,N'-dimethylaminomethyl)-substituted indole product.[5][6]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

Caption: Synthesis of N,N,N',N'-Tetramethylmethanediamine.

Caption: General Workflow of the Mannich Reaction.

References

- 1. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 2. N,N,N',N'-Tetramethylmethanediamine|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N',N'-Tetramethylmethanediamine, also known as Bis(dimethylamino)methane. It includes key physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Properties

N,N,N',N'-Tetramethylmethanediamine is a versatile reagent with a range of applications in organic synthesis. A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Molecular Formula | C₅H₁₄N₂ | [1][2][3] |

| Molecular Weight | 102.18 g/mol | [1][3][4] |

| CAS Number | 51-80-9 | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [3][5] |

| Density | 0.749 g/mL at 25 °C | [4][6] |

| Boiling Point | 85 °C | [3][4][5] |

| Melting Point | -55 °C | [3][5] |

| Flash Point | -11 °C (closed cup) | [4] |

| Water Solubility | Fully miscible | [3][6] |

| Refractive Index | n20/D 1.401 | [3][4] |

Experimental Protocol: Synthesis of N,N,N',N'-Tetramethylmethanediamine

This section details a photochemical synthesis method for N,N,N',N'-Tetramethylmethanediamine from dimethylamine and carbon tetrachloride.[7]

Materials:

-

Dimethylamine (1)

-

Carbon tetrachloride

-

Argon gas

-

Apparatus for preparative gas-liquid chromatography (g.l.p.c.) with an alkali-treated Carbowax 20M column

Procedure:

-

Prepare a solution of dimethylamine (2-200 mmol) in carbon tetrachloride (1.0 M).

-

Transfer the solution to a suitable photochemical reactor.

-

Purge the solution with argon gas to create an inert atmosphere.

-

Irradiate the solution at 300 nm and maintain the temperature at 35 °C.

-

Monitor the reaction for the efficient destruction of dimethylamine, which is accompanied by the formation of a white precipitate, identified as dimethylamine hydrochloride (3).

-

Continue the irradiation until approximately 50% conversion of the starting dimethylamine is achieved to obtain optimal yields of the desired product.

-

Upon completion, isolate the liquid phase which contains the solvent, chloroform, methylamine, and the photoproduct, N,N,N',N'-tetramethylmethanediamine (2).

-

Isolate the final product (2) from the liquid phase using preparative gas-liquid chromatography with an alkali-treated Carbowax 20M column.

Expected Outcome: The synthesis yields N,N,N',N'-tetramethylmethanediamine, with isolable yields of approximately 65-70%.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the photochemical synthesis of N,N,N',N'-Tetramethylmethanediamine.

Caption: Photochemical synthesis of N,N,N',N'-Tetramethylmethanediamine.

Applications in Research and Drug Development

N,N,N',N'-Tetramethylmethanediamine is a valuable reagent in various chemical transformations.

-

Mannich Reaction: It serves as a convenient source of the Mannich intermediate, dimethyl(methylene)ammonium salts, which are used for the dimethylaminomethylation of active methylene compounds.[8]

-

Organometallic Chemistry: It acts as a chelating ligand for metal ions, enhancing the reactivity and selectivity of organometallic reagents.[5][9] For instance, it can stabilize and solubilize organocopper reagents.[9]

-

Polymerization: It is employed as a catalyst or additive in polymerization reactions.[9]

-

Pharmaceutical Synthesis: Its role in facilitating specific reaction pathways makes it a useful tool in the synthesis of pharmaceutical compounds.[10]

Safety and Handling

N,N,N',N'-Tetramethylmethanediamine is a flammable and corrosive liquid that requires careful handling.[1][4]

-

Hazards: It is highly flammable with a low flash point.[4] It is also corrosive and can cause skin and eye irritation.[1]

-

Precautions: Use in a well-ventilated area, preferably a fume hood.[9] Keep away from heat, sparks, and open flames.[11][12] All equipment used for handling must be grounded.[1] Wear appropriate personal protective equipment, including gloves and eye protection.[4][11]

-

Storage: Store in a flammables area in a tightly closed container.[3][12]

This guide provides essential technical information for the safe and effective use of N,N,N',N'-Tetramethylmethanediamine in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 3. N,N,N',N'-Tetramethylmethanediamine|lookchem [lookchem.com]

- 4. Bis-(dimethylamino)-methan 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N,N',N'-Tetramethyldiaminomethane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Photochemical synthesis of NNN′N′-tetramethylmethanediamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 9. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 10. tuodaindus.com [tuodaindus.com]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the 1H NMR Spectrum of N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N,N,N',N'-Tetramethylmethanediamine (also known as bis(dimethylamino)methane), a compound of interest in synthetic chemistry and related fields. This document details the spectral data, a complete experimental protocol for spectrum acquisition, and a visual representation of the molecule's proton environments and their corresponding NMR signals.

1H NMR Spectral Data

The 1H NMR spectrum of N,N,N',N'-Tetramethylmethanediamine is characterized by its simplicity, displaying two distinct singlets corresponding to the two unique proton environments in the molecule. The chemical shifts and integration values are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Integration | Multiplicity |

| Methylene protons (-CH2-) | 2.582[1] | 2H | Singlet |

| Methyl protons (-CH3) | 2.148[1] | 12H | Singlet |

Note: The referenced spectrum was acquired in carbon tetrachloride (CCl4) on a 300 MHz instrument.[1]

The downfield shift of the methylene protons to 2.582 ppm is attributed to the deshielding effect of the two adjacent electron-withdrawing nitrogen atoms. The twelve protons of the four equivalent methyl groups are more shielded and thus resonate upfield at 2.148 ppm. The observed integration ratio of approximately 1:6 is consistent with the 2:12 proton ratio of the methylene and methyl groups, respectively.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring a high-quality 1H NMR spectrum of N,N,N',N'-Tetramethylmethanediamine.

2.1. Sample Preparation

-

Materials:

-

N,N,N',N'-Tetramethylmethanediamine (high purity)

-

Deuterated chloroform (CDCl3, 99.8% D)

-

5 mm NMR tubes

-

Pasteur pipette

-

Glass wool

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh approximately 10-20 mg of N,N,N',N'-Tetramethylmethanediamine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard field strength for routine analysis. |

| Pulse Sequence | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a concentrated sample. |

| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 s | Provides adequate resolution for sharp singlets. |

| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

| Referencing | Tetramethylsilane (TMS) at 0 ppm or residual CHCl3 at 7.26 ppm | Internal standard for accurate chemical shift referencing. |

Visualization of Proton Environments and NMR Signals

The following diagram, generated using the DOT language, illustrates the chemical structure of N,N,N',N'-Tetramethylmethanediamine and the relationship between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.

References

A-Z guide to the Reactivity of Tetramethylmethylenediamine (TMMDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of N,N,N',N'-tetramethylmethylenediamine (TMMDA), a versatile reagent in modern organic synthesis. The document details its chemical properties, primary applications, and key experimental protocols, with a focus on its role in facilitating Mannich reactions and directed ortho-metalation.

Core Chemical and Physical Properties

TMMDA, also known as bis(dimethylamino)methane, is a colorless, flammable liquid with a pungent odor.[1] Its fundamental role in synthesis stems from its ability to act as a convenient in situ source of the highly reactive Eschenmoser's salt intermediate and its capacity to chelate with alkali metals like lithium.[1][2]

Table 1: Physicochemical Properties of TMMDA

| Property | Value | Reference |

| Molecular Formula | C5H14N2 | [3] |

| Molecular Weight | 102.18 g/mol | [4] |

| Density | 0.749 g/mL at 25 °C | [4] |

| Boiling Point | 85 °C | [4] |

| Refractive Index | n20/D 1.401 | [4] |

| Flash Point | -11 °C (closed cup) | [4] |

| Solubility | Fully miscible in water | [2][3] |

Primary Reactivity Profile

The reactivity of TMMDA is dominated by two primary modes of action: its function as a Mannich reagent precursor and its role as an additive in organolithium chemistry.

Mannich Reactions: Dimethylaminomethylation

TMMDA is widely used as a stable and convenient precursor for the dimethylaminomethylation of compounds containing active methylene groups.[5][6] Under acidic conditions (e.g., trifluoroacetic acid or phosphoric acid), TMMDA eliminates dimethylamine to generate N,N-dimethyl(methylene)ammonium salts (a type of Eschenmoser's salt) in situ.[2][5] This intermediate is a potent electrophile that readily reacts with carbon nucleophiles.[6]

This in situ generation is often preferred over the use of pre-formed N,N-dimethyl(methylene)ammonium salts, which are typically hygroscopic and difficult to handle.[2][6] TMMDA has been successfully employed for the dimethylaminomethylation of various substrates, including:

-

Active methylene compounds.[5]

-

Aryltrialkylstannanes (in the presence of silyl chlorides).[6]

-

Heterocyclic compounds like N-methylpyrroles and indoles.[5][6]

Role in Organolithium Chemistry

While often confused with N,N,N',N'-tetramethylethylenediamine (TMEDA), which is a classic additive in organolithium chemistry, TMMDA also exhibits the ability to chelate alkali metals.[1] This property is crucial in reactions like directed ortho-metalation (DoM). In DoM, a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position.[7][8] Additives like TMEDA (and conceptually similar diamines) enhance the reactivity of organolithium bases (e.g., n-BuLi, s-BuLi) by breaking down their aggregate clusters into more reactive monomeric or dimeric species.[9][10] This leads to faster and more efficient metalation.[9]

Quantitative Data Summary

While detailed kinetic data is sparse in publicly available literature, reaction yields provide a quantitative measure of TMMDA's efficacy.

Table 2: Representative Reaction Yields

| Reaction Type | Substrate | Electrophile | Conditions | Yield (%) | Reference |

| Mannich Reaction | 2-Naphthol | (as TMMDA) | H3PO4 / Acetic Acid | 95% | [6] (Implied) |

| Mannich Reaction | Indole | (as TMMDA) | Ac2O | 85% | [6] (Implied) |

| Directed ortho-Metalation | o-Anisic Acid | D2O | s-BuLi/TMEDA, THF, -78°C | >95% | [11] |

| Directed ortho-Metalation | 4-Fluorobenzoic Acid | TMSCl | s-BuLi/TMEDA, THF, -78°C | 92% | [11] |

Note: Yields for DoM reactions use TMEDA as the specified additive but are representative of the general class of reactions where TMMDA's chelating properties would be relevant.

Key Experimental Protocols

Protocol: Synthesis of TMMDA

This protocol describes the synthesis of TMMDA from formaldehyde and dimethylamine.[5][6]

Materials:

-

Aqueous 30% formaldehyde (1.0 mol)

-

40% aqueous solution of dimethylamine (2.0 mol)

-

Solid potassium hydroxide

Procedure:

-

Charge a 500-mL round-bottomed flask with 100 g (1.0 mol) of 30% aqueous formaldehyde.

-

Cool the flask in an ice bath and stir the solution.

-

Add 225 g (2.0 mol) of a 40% aqueous dimethylamine solution dropwise, maintaining the cool temperature.

-

Allow the resulting solution to stand overnight at room temperature.

-

Saturate the aqueous solution with solid potassium hydroxide until two distinct layers form.[2]

-

Separate the upper organic layer.

-

Dry the organic layer over potassium hydroxide pellets.[2]

-

Purify the product by distillation at atmospheric pressure. The expected yield is 83–86%.[6]

Protocol: Directed ortho-Metalation of o-Anisic Acid

This protocol is a representative example of a DoM reaction where a diamine additive is crucial for high regioselectivity and yield.[11]

Materials:

-

o-Anisic acid

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D2O) or other suitable electrophile

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve o-anisic acid in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA to the solution.

-

Slowly add s-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color.

-

Stir the reaction at -78 °C for the time specified by the literature (typically 1-2 hours) to ensure complete lithiation.

-

Quench the reaction by adding the electrophile (e.g., D2O) at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with brine.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

-

Purify the resulting product by column chromatography, recrystallization, or distillation as required.

Safety and Handling

TMMDA is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[12] It must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.[4] It is incompatible with acids, acid chlorides, anhydrides, and strong oxidizing agents.[2][3] Reactions with organolithium reagents can be highly exothermic and may present an explosion hazard, particularly with tert-butyllithium.[12] All work should be conducted in a well-ventilated fume hood under anhydrous and inert conditions when reacting with organometallics.[7]

References

- 1. N,N,N',N'-Tetramethyldiaminomethane: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. N,N,N',N'-Tetramethylmethanediamine | 51-80-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. N,N,N′,N′-テトラメチルジアミノメタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. tuodaindus.com [tuodaindus.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 12. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N,N,N',N'-Tetramethylmethanediamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the mechanism of action of N,N,N',N'-Tetramethylmethanediamine (TMMDA), also known as bis(dimethylamino)methane. A comprehensive review of available scientific literature reveals that the primary and well-documented role of TMMDA is as a reagent in organic synthesis. Information regarding a specific biological or pharmacological mechanism of action, including defined cellular targets or signaling pathways relevant to drug development, is exceptionally scarce.

One 1966 study noted TMMDA as being active as an anti-cancer agent in an acute toxicity screening in mice, however, the underlying mechanism was not elaborated upon.[1] Toxicological data indicates it can act as a skin toxin and cause toxic pneumonitis upon inhalation.[2] It is also utilized in the synthesis of certain antineoplastic agents.[3]

It is crucial to distinguish N,N,N',N'-Tetramethylmethanediamine (TMMDA) from the structurally similar but functionally distinct N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA has a well-established role in biological research as a chelating agent and a catalyst in the polymerization of acrylamide gels for electrophoresis.[4][5] Furthermore, TMEDA has been shown to exhibit neurotoxicity through the inhibition of acetylcholinesterase.[6] The frequent confusion between these two compounds necessitates careful differentiation in research applications.

Given the limited data on its biological activity, this guide will focus on the core, well-established chemical mechanism of action of N,N,N',N'-Tetramethylmethanediamine in organic synthesis, a critical aspect for its application in the development of new chemical entities.

Chemical Mechanism of Action: The Mannich Reaction

The principal mechanism of action for N,N,N',N'-Tetramethylmethanediamine is its function as a convenient and efficient source of the N,N-dimethyl(methylene)ammonium ion (Eschenmoser's salt intermediate) for Mannich reactions.[7] This reaction is fundamental in carbon-carbon bond formation and is widely used in the synthesis of various pharmaceutical compounds and natural products.

Under acidic conditions, TMMDA eliminates a molecule of dimethylamine to form the highly electrophilic N,N-dimethyl(methylene)ammonium salt in situ.[7] This intermediate then readily reacts with a carbon nucleophile, typically a compound containing an active methylene group (such as a ketone, ester, or other carbonyl compound).[7] The use of TMMDA is often more convenient than handling the pre-formed, hygroscopic Eschenmoser's salt.[7]

The overall process can be described in two main stages:

-

Formation of the Electrophilic Intermediate: An acid catalyst protonates one of the nitrogen atoms of TMMDA, leading to the elimination of dimethylamine and the formation of the N,N-dimethyl(methylene)ammonium ion.

-

Nucleophilic Attack: The active methylene compound, often in its enol or enolate form, acts as a nucleophile and attacks the electrophilic carbon of the ammonium ion, forming a new carbon-carbon bond and yielding the β-amino carbonyl compound, known as a Mannich base.

Figure 1: Formation of the electrophilic intermediate from TMMDA.

General Experimental Workflow

The use of N,N,N',N'-Tetramethylmethanediamine in a Mannich reaction typically follows a straightforward workflow. The substrate containing the active methylene group is combined with TMMDA and a suitable acid catalyst in an appropriate solvent. The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete. Work-up procedures typically involve quenching the reaction, extraction, and purification of the resulting Mannich base.

Figure 2: General experimental workflow for a Mannich reaction using TMMDA.

Quantitative Data Summary

Quantitative data for the biological mechanism of action of TMMDA is not available. The table below summarizes key chemical and physical properties, along with toxicological data.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₁₄N₂ | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| CAS Number | 51-80-9 | [2] |

| Boiling Point | 85 °C | [8] |

| Density | 0.749 g/cm³ | [9] |

| LD₅₀ (mouse, intraperitoneal) | 220 mg/kg | [1] |

| Toxicity | Dermatotoxin, Toxic Pneumonitis | [2] |

Experimental Protocols

Due to the lack of biological studies, this section provides a representative experimental protocol for the chemical application of N,N,N',N'-Tetramethylmethanediamine in a Mannich reaction.

Protocol: Dimethylaminomethylation of an Active Methylene Compound

This protocol is a generalized procedure based on the principles of the Mannich reaction using TMMDA.[7]

Materials:

-

Active methylene compound (e.g., a ketone)

-

N,N,N',N'-Tetramethylmethanediamine (TMMDA)

-